2-Thiomorpholinopyrimidine-5-carboxylic acid
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Overview
Description
2-Thiomorpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a thiomorpholine group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinopyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents. The formation of the thiomorpholine ring can be achieved through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring or the carboxylic acid group can lead to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
2-Thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can influence oxidative processes in the organism, while the pyrimidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological activities such as inflammation, pain, and microbial growth .
Comparison with Similar Compounds
2-Thiomorpholinopyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Thioxopyrimidines: These compounds also contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
Pyrimidine-5-carboxylic acids: These compounds lack the thiomorpholine group but share the carboxylic acid functionality at the 5-position.
The uniqueness of this compound lies in the presence of both the thiomorpholine and carboxylic acid groups, which contribute to its diverse chemical reactivity and biological activities.
Biological Activity
Overview of 2-Thiomorpholinopyrimidine-5-carboxylic Acid
This compound is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiomorpholine ring and a pyrimidine core, suggests various mechanisms of action that can be explored for therapeutic applications.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
Anticancer Activity
Studies have shown that various pyrimidine derivatives possess anticancer properties. The presence of the thiomorpholine moiety in this compound may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through specific pathways.
Enzyme Inhibition
Compounds with structural similarities to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases such as diabetes or cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors include:
- Substituents on the pyrimidine ring : Modifications can enhance potency and selectivity.
- Thiomorpholine ring modifications : Alterations can improve solubility and bioavailability.
Structural Feature | Impact on Activity |
---|---|
Position of carboxylic acid group | Affects solubility and binding |
Presence of halogens | Can enhance antimicrobial activity |
Alkyl substitutions | Influence lipophilicity and efficacy |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyrimidine derivatives, including those related to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic.
Case Study 2: Anticancer Effects
In vitro studies demonstrated that compounds with similar structures could induce apoptosis in specific cancer cell lines (e.g., breast and colon cancer). The mechanism involved the activation of caspases and modulation of cell cycle regulators.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. These findings indicate:
- Enhanced Potency : Certain derivatives exhibited improved potency against cancer cell lines compared to the parent compound.
- Selectivity : Some modifications led to increased selectivity for cancer cells over normal cells, reducing potential side effects.
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) |
InChI Key |
PRBMUMNODOLKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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